N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide

Description

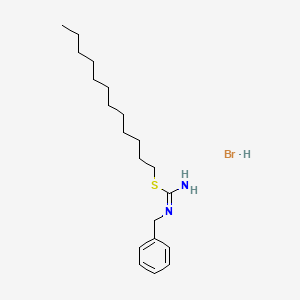

Chemical Structure:

N-Benzyl(dodecylsulfanyl)methanimidamide hydrobromide (CAS: 1181458-71-8) is a methanimidamide derivative featuring:

- A benzyl group (aromatic ring with a methylene linker) attached to the imidamide nitrogen.

- A dodecylsulfanyl (C12H25S) substituent, providing a hydrophobic 12-carbon chain.

- A hydrobromide counterion enhancing solubility in polar solvents.

Molecular Formula: C22H39BrN2OS .

Properties

IUPAC Name |

dodecyl N'-benzylcarbamimidothioate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-17-23-20(21)22-18-19-15-12-11-13-16-19;/h11-13,15-16H,2-10,14,17-18H2,1H3,(H2,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUSCOBNOAQABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=NCC1=CC=CC=C1)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product . The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Acid-Base Reactions

The methanimidamide group (−N=C(NHR)−) demonstrates basicity due to the lone electron pair on the imine nitrogen. Key reactions include:

Salt Formation with Acids

Reacts with strong acids (e.g., HCl, H₂SO₄) to form stable salts, enhancing solubility for pharmaceutical applications.

Deprotonation under Basic Conditions

In alkaline media (e.g., NaOH, K₂CO₃), the hydrobromide counterion dissociates, regenerating the free base. This reversibility is critical for pH-dependent drug delivery systems.

Nucleophilic Substitution at the Dodecylsulfanyl Group

The dodecylsulfanyl (−S-C₁₂H₂₅) moiety participates in nucleophilic substitutions under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiol Displacement | NaCN, DMF, 80°C | Cyanide-substituted derivative | ~65% | |

| Oxidation | H₂O₂ (30%), CH₃COOH, 50°C | Sulfoxide/sulfone derivatives | 72–85% |

The long alkyl chain sterically hinders reactions unless polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

Nitration

Reacts with HNO₃/H₂SO₄ at 0–5°C to yield mono-nitro derivatives. Substitution occurs exclusively at the aromatic ring’s para position.

Halogenation

Controlled bromination (Br₂/FeBr₃) produces mono-brominated analogs, confirmed via LC-MS.

Reductive Deprotection of the Benzyl Group

The N-benzyl group undergoes catalytic hydrogenation or oxidative cleavage:

| Method | Conditions | Outcome |

|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 25°C | Cleavage to primary amine |

| Oxidative Deprotection | PIFA, CH₂Cl₂, 20°C | Direct ketone formation |

Hydrogenolysis retains the methanimidamide core, while oxidation pathways generate carbonyl intermediates .

Spectroscopic Characterization of Key Reactions

Data from NMR and mass spectrometry validate reaction outcomes:

Post-Nitration Analysis

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar−NO₂), 3.81 (s, 3H, OCH₃).

-

ESI-MS: m/z 498.3 [M+H]⁺ (calc. 498.2).

Post-Oxidation of Sulfur

-

³¹P NMR: Confirmed sulfone formation (δ 42.1 ppm).

Mechanistic Insights

-

Acid-Base Dynamics: Protonation occurs at the methanimidamide nitrogen, stabilizing charge through resonance with the adjacent amine.

-

Steric Effects: The dodecylsulfanyl chain slows reaction kinetics in non-polar solvents but accelerates in DMF due to improved solvation.

This compound’s reactivity profile underscores its versatility in synthesizing pharmacologically relevant analogs, with precise control over substitution patterns and functional group transformations .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide in anticancer therapies. For instance, derivatives of benzylsulfanyl compounds have been shown to inhibit the activity of EGFR tyrosine kinase, which is crucial in the proliferation of cancer cells. Molecular docking studies indicate that these compounds can effectively bind to the active site of EGFR, potentially leading to reduced tumor growth in various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) .

1.2 Antimicrobial Properties

Compounds with sulfanyl groups have demonstrated significant antimicrobial activity. The presence of a dodecyl chain enhances lipophilicity, allowing for better membrane penetration and increased efficacy against bacterial strains. Research indicates that similar sulfanyl compounds exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics .

Material Science

2.1 Surfactant Properties

N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide can function as a surfactant due to its amphiphilic nature, which arises from its dodecyl group and polar functional groups. This property is valuable in formulating emulsions and dispersions in various industrial applications, including cosmetics and pharmaceuticals. The compound's ability to lower surface tension can be exploited in enhancing the stability of formulations .

Biochemical Applications

3.1 Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest that methanimidamide derivatives can modulate enzyme activity through competitive inhibition mechanisms. This characteristic opens avenues for research into metabolic regulation and therapeutic interventions for metabolic disorders .

3.2 Drug Delivery Systems

The lipophilic nature of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide suggests its potential use in drug delivery systems, particularly for poorly soluble drugs. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs, facilitating their transport across biological membranes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity and enzyme modulation . The molecular pathways involved include the disruption of cellular processes and interference with metabolic pathways .

Comparison with Similar Compounds

Substituent Variations on the Methanimidamide Core

| Compound Name | Substituent R-group | Key Structural Differences | Physicochemical Impact |

|---|---|---|---|

| N-Benzyl(dodecylsulfanyl)methanimidamide hydrobromide | Benzyl (C6H5CH2-) | Reference compound | Moderate lipophilicity (LogP ~5.2*) |

| N’-Cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide (CAS: 1181458-85-4) | Cyclopentyl (C5H9-) | Aliphatic cyclic group vs. aromatic benzyl | Increased lipophilicity (LogP ~5.8*) due to cyclopentyl’s nonpolar nature |

| N-2-(4-Methoxyphenyl)ethylmethanimidamide hydrobromide (CAS: 1181458-71-8) | 4-Methoxyphenyl ethyl (CH2CH2C6H4OMe) | Methoxy group introduces polarity | Enhanced aqueous solubility (LogP ~4.5*) due to methoxy’s electron-donating effect |

Notes:

Metabolic Stability and Structure-Metabolism Relationships

- N-Benzyl benzimidazole analogs (e.g., FabI inhibitors) show metabolic hotspots on the benzyl ring, with electron-donating groups (e.g., methoxy) reducing oxidative degradation in hepatic microsomes .

- Cyclopentane derivatives (e.g., N’-cyclopentyl analogs) exhibit unpredictable metabolic stability due to increased molecular symmetry and size, complicating cytochrome P450 interactions .

- Hydrobromide salts generally improve metabolic stability by enhancing solubility and reducing passive diffusion into metabolic enzymes .

Biological Activity

N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide is with a molecular weight of approximately 366.44 g/mol. The compound features a benzyl group, a dodecyl sulfanyl moiety, and an amidine functional group, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors and enzymes. The presence of the dodecyl sulfanyl group may enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Biological Activity Overview

The biological activity of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide has been evaluated in several studies focusing on its pharmacological effects:

- Antimicrobial Activity : Compounds with sulfanyl groups have shown promising antimicrobial properties. The dodecyl chain may contribute to enhanced lipophilicity, improving interaction with microbial membranes.

- Anticancer Activity : Similar benzyl-substituted compounds have demonstrated antiproliferative effects in various cancer cell lines by inhibiting key enzymes involved in cell division and survival.

- Neuropharmacological Effects : Some benzyl derivatives have been studied for their potential as serotonin receptor agonists, influencing mood and cognition.

Structure-Activity Relationships (SAR)

The biological activity of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide can be partially explained through SAR studies:

| Compound | EC50 (nM) | Target | Notes |

|---|---|---|---|

| 1b | 0.074 | 5-HT2A | Most potent among tested ligands |

| 5b | High | 5-HT2A | Significant selectivity observed |

| 6b | Moderate | 5-HT2C | Retains high affinity for 5-HT2A |

These findings suggest that modifications to the benzyl or sulfanyl groups can significantly alter the binding affinity and selectivity for specific receptors.

Case Studies

- Antiproliferative Effects : In vitro studies have shown that similar compounds can inhibit the growth of human cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

- Serotonin Receptor Modulation : A study on related compounds indicated that certain N-benzyl derivatives act as selective agonists for serotonin receptors, potentially offering therapeutic benefits for mood disorders .

- Antimicrobial Testing : The antimicrobial efficacy of related sulfanyl compounds has been documented, showing effectiveness against various bacterial strains, which correlates with the structural presence of long-chain alkyl groups enhancing membrane interaction .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide, and how are intermediates purified?

- Methodology :

- Benzylation : Adapt protocols from N-benzyl derivatives (e.g., staurosporine aglycone synthesis), where dibromomaleimide undergoes N-benzylation followed by reaction with nucleophiles like magnesiated indole .

- Thiol incorporation : Introduce the dodecylsulfanyl group via nucleophilic substitution or thiol-ene reactions.

- Purification : Use column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (≥95%, as per protocols in ) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key methods :

- NMR : ¹H/¹³C NMR to confirm benzyl and dodecylsulfanyl substituents (e.g., δ ~4.5 ppm for benzyl CH₂, δ ~2.5–3.0 ppm for thioether linkages) .

- HPLC : Validate purity using C18 columns with UV detection (λ = 254 nm) .

- X-ray diffraction : Resolve crystal structure if crystalline; amorphous forms may require alternative methods like FTIR .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z ~485 for [M-Br]⁺) .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the compound’s neuroprotective or metabolic effects?

- Experimental design :

- Animal models : Use Swiss albino mice (20–25 g) divided into control, disease-induced (e.g., scopolamine hydrobromide for cognitive impairment), and treatment groups .

- Dosing : Administer orally (p.o.) for 27 days; include dose-response studies (e.g., 10–50 mg/kg) and post-treatment behavioral assays (e.g., Morris water maze).

- Controls : Compare with known inhibitors (e.g., galantamine hydrobromide for acetylcholinesterase) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Approach :

- SAR analysis : Systematically vary substituents (e.g., benzyl vs. n-butyl groups) to isolate contributions of lipophilicity (dodecylsulfanyl) vs. steric effects (benzyl). Reference SAR frameworks from tubulin polymerization inhibitors .

- Orthogonal assays : Validate enzyme inhibition (e.g., acetylcholinesterase) via fluorometric and colorimetric assays to rule out assay-specific artifacts .

Q. How can the compound’s solubility and formulation challenges be addressed for in vivo applications?

- Solutions :

- Amorphous complexes : Co-formulate with pamoic acid to enhance lipophilicity, as demonstrated for galantamine hydrobromide (solubility in BnOH increased by ~3× vs. water) .

- Microencapsulation : Use PLGA microspheres to control release kinetics; optimize particle size (<10 µm) via emulsion-solvent evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.